tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate
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Overview
Description
tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then be further reacted to form the desired carbamate. Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as electrophiles such as RCOCl and RCHO . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable complexes with proteins and other biomolecules, influencing their function and stability . The pathways involved often include the formation of carbamate intermediates and their subsequent reactions with various biological molecules .
Comparison with Similar Compounds
tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl methyl(3-piperidinylmethyl)carbamate hydrochloride . Its uniqueness lies in its specific structural features, such as the presence of the fluorophenyl and hydroxybut-2-yn-1-yl groups, which confer distinct reactivity and applications .
Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C16H20FNO3 |
---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-4-(4-fluorophenyl)-4-hydroxybut-2-ynyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,11H2,1-4H3/t14-/m0/s1 |
InChI Key |
HEQDQFCTQZVKRG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC#C[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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